Butylphosphonic acid;ZINC Butylphosphonic acid;ZINC
Brand Name: Vulcanchem
CAS No.: 7598-57-4
VCID: VC20490680
InChI: InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7);
SMILES:
Molecular Formula: C4H11O3PZn
Molecular Weight: 203.5 g/mol

Butylphosphonic acid;ZINC

CAS No.: 7598-57-4

Cat. No.: VC20490680

Molecular Formula: C4H11O3PZn

Molecular Weight: 203.5 g/mol

* For research use only. Not for human or veterinary use.

Butylphosphonic acid;ZINC - 7598-57-4

Specification

CAS No. 7598-57-4
Molecular Formula C4H11O3PZn
Molecular Weight 203.5 g/mol
IUPAC Name butylphosphonic acid;zinc
Standard InChI InChI=1S/C4H11O3P.Zn/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H2,5,6,7);
Standard InChI Key AMBARBAZCDYJIY-UHFFFAOYSA-N
Canonical SMILES CCCCP(=O)(O)O.[Zn]

Introduction

Chemical Composition and Structural Characteristics

Molecular Formula and Basic Properties

Butylphosphonic acid;zinc is defined by the formula C4H11O3PZn\text{C}_4\text{H}_{11}\text{O}_3\text{PZn}, comprising a zinc ion coordinated to a butylphosphonic acid ligand. The IUPAC name, butylphosphonic acid;zinc, reflects its dual-component nature. Key physicochemical properties include:

PropertyValue
CAS Number7598-57-4
Molecular Weight203.5 g/mol
Standard InChIInChI=1S/C4H11O3P.Zn...
Canonical SMILESCCCCP(=O)(O)O.[Zn]

The zinc atom typically adopts tetrahedral or octahedral geometries, depending on the solvent and stoichiometry of synthesis .

Coordination Geometry and Ligand Binding

Phosphonic acid ligands, such as butylphosphonic acid, bind zinc via their phosphonate (PO33\text{PO}_3^{3-}) groups. In the case of butylphosphonic acid;zinc, the ligand’s alkyl chain (butyl group) influences steric and electronic properties, moderating the coordination environment. Single-crystal studies reveal that zinc phosphonates often form polynuclear clusters, such as tetranuclear [(ZnMe)4(THF)2{tBuPO3}2][(\text{ZnMe})_4(\text{THF})_2\{\text{tBuPO}_3\}_2] or hexanuclear [(ZnEt)3(Zn(THF))3{tBuPO3}4{μ3-OEt}][(\text{ZnEt})_3(\text{Zn(THF)})_3\{\text{tBuPO}_3\}_4\{\mu_3\text{-OEt}\}] . These structures highlight the role of ancillary ligands (e.g., THF, ethyl groups) in stabilizing unique coordination motifs.

Synthesis and Characterization Techniques

Synthetic Routes

The synthesis of butylphosphonic acid;zinc involves reacting zinc alkyls (e.g., ZnMe2\text{ZnMe}_2, ZnEt2\text{ZnEt}_2) with butylphosphonic acid (C4H9PO3H2\text{C}_4\text{H}_9\text{PO}_3\text{H}_2) in aprotic solvents such as tetrahydrofuran (THF). For example, a 1:1 molar ratio of ZnEt2\text{ZnEt}_2 to tBuPO3H2\text{tBuPO}_3\text{H}_2 yields a tetranuclear complex, whereas varying stoichiometries produce higher-nuclearity species . Critical parameters include:

  • Solvent choice: THF facilitates ligand exchange and cluster stabilization.

  • Temperature: Reactions typically proceed at room temperature or under mild heating.

  • Stoichiometry: Adjusting the zinc-to-ligand ratio controls nuclearity and structure .

Characterization Methods

  • Single-crystal X-ray diffraction: Resolves atomic-level structures, confirming zinc’s coordination geometry and cluster arrangement .

  • 31P^{31}\text{P} NMR spectroscopy: Probes phosphorus environments, distinguishing free and coordinated phosphonate groups .

  • Elemental analysis: Validates stoichiometry and purity .

Structural Diversity and Coordination Chemistry

Polynuclear Zinc Clusters

Butylphosphonic acid;zinc exhibits remarkable structural flexibility. For instance, reactions with ZnMe2\text{ZnMe}_2 yield tetranuclear clusters containing {Zn4(μ4-O)}\{\text{Zn}_4(\mu_4\text{-O})\} cores bridged by phosphonate ligands . In contrast, ethyl-zinc precursors form hexanuclear assemblies with mixed μ3\mu_3-oxo and phosphonate bridges . These variations underscore the ligand’s ability to stabilize diverse zinc coordination modes.

Influence of Ancillary Ligands

Co-solvents and alkyl groups on zinc precursors significantly impact product topology. THF coordinates to zinc, preventing aggregation and templating specific cluster sizes . Ethyl groups from ZnEt2\text{ZnEt}_2 participate in bridging interactions, as seen in the μ3-OEt\mu_3\text{-OEt} motif of hexanuclear complexes .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Zinc phosphonates, including butylphosphonic acid;zinc, serve as precursors for MOFs due to their robust coordination networks. These frameworks exhibit high surface areas and porosity, suitable for gas storage (e.g., H2\text{H}_2, CO2\text{CO}_2) and heterogeneous catalysis. The butyl group’s hydrophobicity enhances stability in humid environments, a common limitation of carboxylate-based MOFs.

Surface Modification and Corrosion Inhibition

Phosphonate-zinc complexes form adherent coatings on metal surfaces, improving corrosion resistance. The phosphonate group chemisorbs to oxide layers, while zinc ions provide sacrificial protection. Applications include aerospace alloys and marine infrastructure.

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